molecular formula C11H11NO5 B3126620 [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid CAS No. 335212-80-1

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid

Cat. No.: B3126620
CAS No.: 335212-80-1
M. Wt: 237.21 g/mol
InChI Key: ZHZKJEDTKSCXFC-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid is a compound with a complex structure that includes a benzo[1,4]dioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. The azide is then subjected to Curtius rearrangement, hydrolysis, and salification to yield the final product . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes .

Industrial Production Methods

For large-scale production, the synthetic route is optimized to increase yield and purity. This involves careful control of reaction conditions and the use of high-purity reagents. The overall yield of the process can be improved by optimizing each step, particularly the Curtius rearrangement and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzo[1,4]dioxine ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-10(14)6-12-11(15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZKJEDTKSCXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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